An In-depth Technical Guide to 3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride: A Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride: A Scaffold for Modern Drug Discovery
This technical guide provides a comprehensive overview of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride, a compelling, yet underexplored, saturated bicyclic heterocycle with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel scaffolds to address the challenges of modern drug design, such as achieving molecular three-dimensionality and exploring new chemical space.
Introduction: The Rationale for Bicyclic Scaffolds in Drug Design
The landscape of drug discovery is continually evolving, with a notable shift away from "flat" aromatic structures towards more three-dimensional molecular architectures. Saturated bicyclic systems, such as the 3-Oxa-6-azabicyclo[3.2.0]heptane core, offer a robust framework for developing novel therapeutics. These conformationally restricted scaffolds can provide significant advantages, including:
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Improved Target Selectivity: A more defined three-dimensional shape can lead to more precise interactions with the binding sites of biological targets, reducing off-target effects.
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Enhanced Physicochemical Properties: The introduction of sp³-rich centers can improve properties such as solubility and metabolic stability.
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Novel Intellectual Property: The exploration of underutilized scaffolds provides opportunities for generating new chemical entities with strong patent protection.
The 3-Oxa-6-azabicyclo[3.2.0]heptane scaffold is a structural analogue of the more extensively studied 3-azabicyclo[3.2.0]heptane, which has been successfully employed as a piperidine isostere in drug candidates.[1] The replacement of a methylene group with an oxygen atom in the 3-position introduces a key hydrogen bond acceptor and modulates the scaffold's polarity and conformational preferences, offering a distinct advantage for fine-tuning drug-like properties.
Physicochemical Properties and Structural Attributes
While extensive experimental data for 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride is not widely available in peer-reviewed literature, its basic properties can be found in chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1799439-02-3 | ChemScene[2] |
| Molecular Formula | C₅H₁₀ClNO | ChemScene[2] |
| Molecular Weight | 135.59 g/mol | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | ChemScene[3] |
| logP (calculated) | 0.0264 | ChemScene[3] |
The structure of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride is presented below:
Figure 1: Chemical structure of 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride.
Synthesis Methodology: A Proposed Photochemical Approach
It has been reported that intramolecular copper(I)-catalyzed 2π + 2π photocycloaddition is an effective method for synthesizing 3-oxabicyclo[3.2.0]heptanes from diallyl ethers.[1] By analogy, a plausible starting material for the synthesis of the 3-Oxa-6-azabicyclo[3.2.0]heptane core would be N-allyl-2-vinyloxyethanamine.
Proposed Retrosynthetic Analysis
Figure 2: Proposed retrosynthetic analysis for 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride.
Proposed Experimental Protocol
This protocol is adapted from the validated synthesis of 3-azabicyclo[3.2.0]heptane hydrochloride and should be considered a starting point for optimization.[4]
Step 1: Preparation of the Reaction Mixture
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To a suitable Erlenmeyer flask, add a 1 M aqueous solution of a non-coordinating acid, such as sulfuric acid (1.0 equivalent).
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With stirring, slowly add N-allyl-2-vinyloxyethanamine (1.0 equivalent). The in-situ protonation of the amine is crucial to prevent quenching of the photocatalyst.
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Dilute the solution with deionized water.
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Add a catalytic amount of a copper(II) salt, such as CuSO₄·5H₂O (e.g., 5 mol%). Stir until fully dissolved.
Step 2: Photochemical Cycloaddition
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Transfer the reaction mixture to quartz tubes suitable for photochemical reactions.
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Degas the solution by bubbling with nitrogen for several minutes.
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Irradiate the tubes with a suitable UV light source (e.g., 254 nm) in a photoreactor until the reaction reaches completion, as monitored by an appropriate analytical technique (e.g., GC-MS or ¹H NMR of an extracted aliquot).
Step 3: Work-up and Isolation of the Free Base
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Combine the reaction mixtures and concentrate under reduced pressure to remove a significant portion of the water.
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Cool the concentrated solution in an ice bath and basify with a strong base, such as sodium hydroxide pellets, to a pH > 12.
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Extract the aqueous layer multiple times with a suitable organic solvent, such as diethyl ether or dichloromethane.
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Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-Oxa-6-azabicyclo[3.2.0]heptane free base.
Step 4: Formation and Purification of the Hydrochloride Salt
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Dissolve the crude free base in a suitable organic solvent (e.g., diethyl ether).
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With stirring, add a solution of hydrochloric acid (e.g., concentrated aqueous HCl or HCl in a solvent like dioxane) dropwise until precipitation of the hydrochloride salt is complete.
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Collect the solid product by vacuum filtration, wash with the organic solvent, and dry under vacuum to afford 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride.
Analytical Characterization: Predicted Spectroscopic Data
Definitive spectroscopic data for 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride is not available in the public domain. The following are predictions based on the known data for the analogous 3-azabicyclo[3.2.0]heptane hydrochloride and general principles of spectroscopy.[4]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be complex due to the bicyclic nature of the molecule. Key predicted features include:
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Downfield Protons: The protons adjacent to the oxygen (position 4) and the protonated nitrogen (positions 5 and 7) would appear at the most downfield chemical shifts.
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Upfield Protons: The protons of the cyclobutane ring (positions 1 and 2) would be expected at more upfield chemical shifts.
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NH Proton: A broad singlet corresponding to the ammonium proton would likely be observed.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is anticipated to show five distinct signals corresponding to the five carbon atoms in the bicyclic core.
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Downfield Carbons: The carbons bonded to the heteroatoms (C4, C5, and C7) would be the most downfield.
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Upfield Carbons: The carbons of the cyclobutane ring (C1 and C2) would be the most upfield.
Mass Spectrometry (Predicted)
High-resolution mass spectrometry (HRMS) would be expected to show the [M+H]⁺ ion for the free base (C₅H₉NO) at a calculated m/z that can be used to confirm the elemental composition.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities of 3-Oxa-6-azabicyclo[3.2.0]heptane have not been extensively reported, its structural features suggest several promising applications in drug discovery.
A Morpholine Bioisostere
The 3-oxa-6-azabicyclo[3.2.0]heptane scaffold can be considered a conformationally restricted analogue of morpholine, a common motif in medicinal chemistry. This structural constraint can lead to improved binding affinity and selectivity for biological targets.
A Scaffold for Exploring 3D Chemical Space
The non-planar, rigid structure of this bicyclic system is ideal for moving beyond "flatland" in drug design. Its defined exit vectors can be used to project substituents into specific regions of a protein binding pocket, enabling the optimization of ligand-receptor interactions.
Potential as an Anti-Tumor Agent
Derivatives of the related 4-oxa-1-azabicyclo[3.2.0]heptan-7-one scaffold have demonstrated potent anti-tumor activity.[5] This suggests that the 3-Oxa-6-azabicyclo[3.2.0]heptane core may also serve as a valuable template for the development of novel anticancer agents.
Safety and Handling
As with any chemical compound, 3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.
Conclusion
3-Oxa-6-azabicyclo[3.2.0]heptane hydrochloride represents a promising yet under-investigated scaffold for the development of novel therapeutics. Its rigid, three-dimensional structure and the presence of both an ether and a secondary amine functionality provide a rich platform for chemical modification and the exploration of new chemical space. The proposed synthesis, based on a robust photochemical cycloaddition, offers a viable route to access this valuable building block. Further investigation into the synthesis, characterization, and biological evaluation of derivatives of this scaffold is highly encouraged and has the potential to yield novel drug candidates with improved properties.
References
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Mansson, C. M. F.; Burns, N. Z. Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Org. Synth.2024 , 101, 410-422. [Link]
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Organic Syntheses. 3-Azabicyclo[3.2.0]heptane hydrochloride. [Link]
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Mansson, C. M. F., et al. (2026). Synthesis of 3-Azabicyclo[3.2.0]heptane Hydrochloride. ResearchGate. [Link]
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